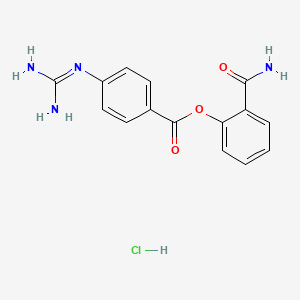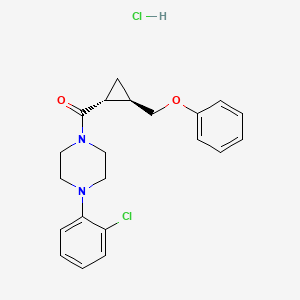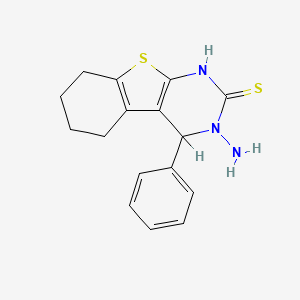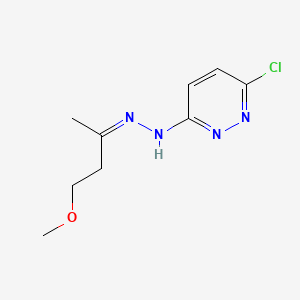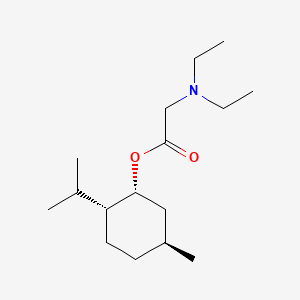
Menthol (-)-N,N-diethylaminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menthol (-)-N,N-diethylaminoacetate is a synthetic organic compound derived from menthol, a naturally occurring monoterpenoid found in the oils of various mint plants. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various medicinal and cosmetic products. The chemical structure of this compound includes a menthol moiety linked to an N,N-diethylaminoacetate group, which enhances its pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of menthol (-)-N,N-diethylaminoacetate typically involves the esterification of menthol with N,N-diethylaminoacetic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process generally includes the following steps:
Esterification: Menthol is reacted with N,N-diethylaminoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting ester is purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity menthol and N,N-diethylaminoacetic acid are prepared and stored under controlled conditions.
Reaction: The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, followed by purification steps to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Menthol (-)-N,N-diethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The menthol moiety can be oxidized to form menthone or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Menthone and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Menthol (-)-N,N-diethylaminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool for investigating receptor-mediated pathways.
Medicine: Explored for its potential analgesic, anti-inflammatory, and local anesthetic properties.
Industry: Utilized in the formulation of cosmetic products, topical analgesics, and cooling agents.
Wirkmechanismus
Menthol (-)-N,N-diethylaminoacetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness and can also result in analgesic effects by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may interact with kappa-opioid receptors, contributing to its pain-relieving properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: The parent compound, known for its cooling and soothing properties.
Levomenthol: A specific form of menthol with similar cooling effects.
Menthone: An oxidized derivative of menthol with distinct chemical properties.
Uniqueness
Menthol (-)-N,N-diethylaminoacetate is unique due to the presence of the N,N-diethylaminoacetate group, which enhances its pharmacological properties compared to menthol alone. This modification allows for improved efficacy in medicinal and cosmetic applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
81983-63-3 |
|---|---|
Molekularformel |
C16H31NO2 |
Molekulargewicht |
269.42 g/mol |
IUPAC-Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C16H31NO2/c1-6-17(7-2)11-16(18)19-15-10-13(5)8-9-14(15)12(3)4/h12-15H,6-11H2,1-5H3/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
WUGGCLRXBOVBMZ-RRFJBIMHSA-N |
Isomerische SMILES |
CCN(CC)CC(=O)O[C@@H]1C[C@H](CC[C@@H]1C(C)C)C |
Kanonische SMILES |
CCN(CC)CC(=O)OC1CC(CCC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


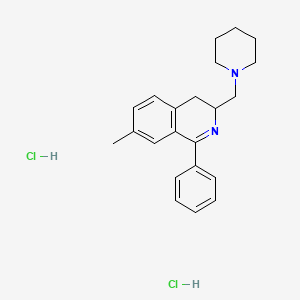
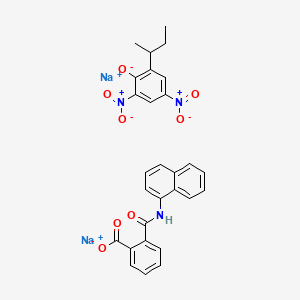
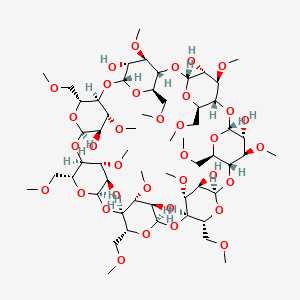
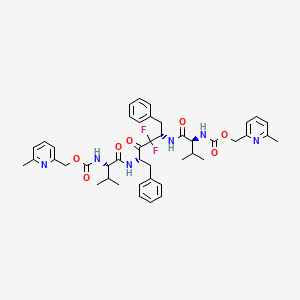
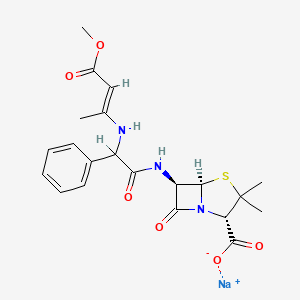
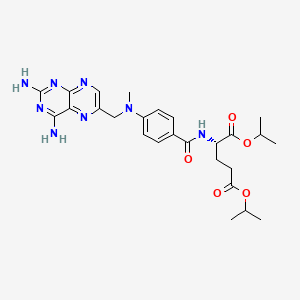

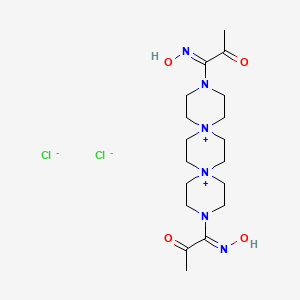

![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
